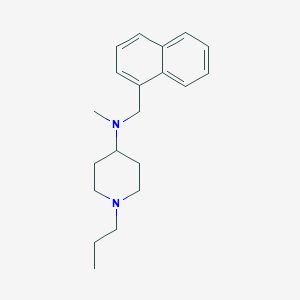![molecular formula C21H19N5O3 B6057364 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用機序
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone acts as a competitive antagonist of the NMDA receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and plasticity. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to be selective for the NR2A and NR2B subunits of the NMDA receptor, which are known to play a crucial role in synaptic plasticity and learning and memory processes in the brain.
Biochemical and Physiological Effects:
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a form of synaptic plasticity that underlies learning and memory processes in the brain. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been shown to induce neuroprotection in various models of neurological disorders such as stroke and traumatic brain injury. However, 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been shown to have some toxic effects on the brain, such as inducing seizures and neurodegeneration.
実験室実験の利点と制限
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has several advantages as a tool for scientific research. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity and learning and memory processes in the brain. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been shown to be effective in various animal models of neurological disorders, which makes it a potential therapeutic agent for these disorders. However, 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone also has some limitations for lab experiments. It has been shown to have some toxic effects on the brain, which makes it difficult to use in vivo models. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone also has a short half-life, which makes it difficult to use in long-term experiments.
将来の方向性
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has several potential future directions for scientific research. One direction is to investigate the role of NMDA receptors in various neurological disorders such as epilepsy, depression, and schizophrenia using 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone as a tool. Another direction is to investigate the potential therapeutic applications of 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in these disorders. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone could also be used to investigate the role of NMDA receptors in other physiological processes such as pain perception and addiction. Finally, 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone could be used as a starting point for the development of new NMDA receptor antagonists with improved pharmacological properties.
合成法
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methyl-2-aminobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to yield 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. This method has been optimized to achieve high yields and purity of 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone.
科学的研究の応用
6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It is a potent antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory processes in the brain. 6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has also been used to investigate the role of NMDA receptors in various neurological disorders such as epilepsy, depression, and schizophrenia.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-12-14-6-4-5-7-15(14)23-20(22-12)26-21-24-16(11-19(27)25-21)13-8-9-17(28-2)18(10-13)29-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMYTBPHCXPAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
acetic acid](/img/structure/B6057292.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6057303.png)
![3-amino-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6057306.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6057393.png)